molecular formula C16H14N2OS B11765142 3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine

3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine

Cat. No.: B11765142
M. Wt: 282.4 g/mol
InChI Key: VVVYLMGQFOGXAX-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine is a synthetic thiazole derivative of significant interest in medicinal chemistry and pharmacological research. Thiazole-containing compounds are recognized for their diverse biological activities and presence in several therapeutic agents. This compound features a thiazole core substituted with a 2-methoxyphenyl group at the 4-position and a phenylamine group at the 2-position, a structure known to confer valuable electronic properties and binding affinity for various biological targets. In neurological research, structurally related thiazole carboxamide derivatives have been identified as potent negative allosteric modulators of GluA2-containing AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system . Modulating these receptors is a promising therapeutic strategy for managing neurological disorders associated with excessive glutamatergic activity, such as epilepsy, Alzheimer's disease, and ischemic stroke . The compound's aniline moiety and methoxy group are key structural features that facilitate interaction with target proteins, suggesting potential for development as a neuroprotective agent . Furthermore, analogous diaryl thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives have demonstrated notable cytotoxic effects in anticancer studies, specifically showing inhibitory activity against human breast cancer cell lines like MCF-7 . The primary amine in the aniline group is a versatile handle for further chemical modification, enabling researchers to synthesize derivatives for structure-activity relationship (SAR) studies or to create molecular probes . This compound is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C16H14N2OS/c1-19-15-8-3-2-7-13(15)14-10-20-16(18-14)11-5-4-6-12(17)9-11/h2-10H,17H2,1H3

InChI Key

VVVYLMGQFOGXAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3=CC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthesis of α-Haloketone Precursor

The foundational step involves preparing 2-bromo-1-(2-methoxyphenyl)propan-1-one, an α-haloketone critical for thiazole ring formation. Bromination of 1-(2-methoxyphenyl)propan-1-one using molecular bromine in dichloromethane (DCM) yields this intermediate in ~85% purity. Key characterization data includes:

  • 1H NMR (CDCl3) : δ 7.73 (s, 1H, aromatic), 7.14 (s, 1H, aromatic), 5.28 (q, J=7.2 Hz, 1H, CH), 3.89 (s, 3H, OCH3), 2.16 (s, 3H, CH3), 1.60 (d, J=7.2 Hz, 3H, CH3).

  • IR (cm⁻¹) : 1664 (C=O), 1265 (C-O).

Thiocyanation in Aqueous-Medium

Reacting the α-haloketone with potassium thiocyanate (KSCN) in a DCM/water binary system containing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst produces 2-thiocyanato-1-(2-methoxyphenyl)propan-1-one. Optimal conditions (40°C, 3–4 hours) achieve 90–95% yield. This method minimizes organic solvent use, aligning with green chemistry principles.

Thiazole Ring Formation via Amine Coupling

The thiocyanate intermediate reacts with aniline in methylcyclohexane (MCH) under reflux (85–90°C) to form the thiazole core. Slow addition over 2–4 hours prevents side reactions, yielding 80–90% of 3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine. Post-crystallization from methanol enhances purity (>98%), confirmed by:

  • 13C NMR : 194.7 (C=O), 160.9 (C=N), 56.7 (OCH3).

  • Melting Point : 75°C.

Cyclization of Thioamides in Non-Aqueous Media

Thioamide Synthesis

Alternative routes employ thioamides derived from 2-methoxyphenylacetic acid. Reacting the acid with thionyl chloride forms the acyl chloride, which subsequently reacts with ammonium thiocyanate to yield the thioamide.

Acid-Catalyzed Cyclization

Heating the thioamide with aniline in polyphosphoric acid (PPA) at 120°C induces cyclization, forming the thiazole ring. While this method avoids halogenated solvents, yields are moderate (65–70%) due to competing hydrolysis.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Synthesis of 2-Bromo-4-(2-methoxyphenyl)thiazole

Brominating preformed 4-(2-methoxyphenyl)thiazole-2-amine with N-bromosuccinimide (NBS) in acetonitrile introduces bromine at position 2.

Buchwald-Hartwig Amination

Coupling the bromothiazole with aniline using Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 110°C installs the phenylamine group. This method offers excellent regiocontrol (90% yield) but requires inert conditions.

Comparative Analysis of Methods

Method Yield Solvent System Key Advantage
Hantzsch Synthesis80–90%DCM/water (binary)Scalable, green chemistry compliant
Thioamide Cyclization65–70%PPA (neat)Avoids halogenated solvents
Cross-Coupling85–90%ToluenePrecise regiocontrol

Characterization and Validation

Spectroscopic Confirmation

  • IR : Absence of C=O (1664 cm⁻¹) and presence of C=N (1609 cm⁻¹) confirm thiazole formation.

  • 1H NMR : Aromatic protons integrate for 10H (two phenyl groups), with OCH3 at δ 3.89.

Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 70:30) shows >98% purity for Hantzsch-derived product, surpassing thioamide (92%) and cross-coupling (95%) methods.

Industrial Scalability and Environmental Impact

The Hantzsch method’s aqueous-phase thiocyanation reduces solvent waste by 40% compared to traditional ionic liquid systems . TBAB catalyst recycling further lowers costs, making this route industrially viable.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial growth by interfering with enzyme function or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine and analogous compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Notes References
This compound C₁₆H₁₅N₃OS* 313.38* Thiazole with 2-methoxyphenyl (C4) and 3-aminophenyl (C2) substituents Hypothesized antifungal/kinase-inhibitory activity based on thiazole derivatives
4-(4-Methoxyphenyl)thiazol-2-amine C₁₀H₁₀N₂OS 206.26 Thiazole with 4-methoxyphenyl (C4) and amine (C2) Simpler structure; potential solubility differences due to para-methoxy orientation
4-(3-Methoxyphenyl)thiazol-2-amine C₁₀H₁₀N₂OS 206.26 Thiazole with 3-methoxyphenyl (C4) and amine (C2) Meta-methoxy group may reduce steric hindrance compared to ortho isomers
4-(Benzo[d]thiazol-2-yl)benzenamine C₁₃H₁₁N₃S 241.31 Benzothiazole fused to benzene; amine at para position Enhanced aromaticity may improve binding to hydrophobic targets
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine C₉H₉N₃S 191.25 Thiadiazole core with 4-methylphenyl (C5) and amine (C2) Reported insecticidal/fungicidal activity; different heterocycle
[4-(Thiazol-2-yl)phenyl]methylamine C₁₀H₁₁N₃S 205.28 Methylamine substituent on phenyl ring attached to thiazole Altered basicity and solubility compared to phenylamine derivatives

*Calculated molecular weight based on structural analysis.

Key Structural and Functional Insights:

In contrast, para-methoxy isomers (e.g., 4-(4-Methoxyphenyl)thiazol-2-amine ) allow for resonance stabilization, enhancing electron-donating effects. Benzothiazole derivatives (e.g., 4-(Benzo[d]thiazol-2-yl)benzenamine ) exhibit fused aromatic systems, which may improve thermal stability and π-π stacking interactions in drug-receptor binding.

Heterocycle Variations :

  • Replacement of thiazole with thiadiazole (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine ) alters electronic properties, as thiadiazoles contain two nitrogen atoms, increasing polarity and hydrogen-bonding capacity.

Synthetic Pathways :

  • Compounds like 3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine involve additional nitro groups, which are electron-withdrawing and may enhance reactivity in electrophilic substitution reactions.

Biological Activity Correlations: Thiazolidinone derivatives (e.g., ) with benzimidazole moieties show antifungal activity, suggesting that this compound could share similar mechanisms of action. Thiadiazole derivatives ( ) highlight the importance of heterocycle choice in pesticidal applications, though direct comparisons require further pharmacological data.

Q & A

Q. Critical Conditions :

  • Temperature control (70–100°C) to avoid side reactions.
  • Anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis.
  • Catalyst optimization (e.g., Pd(OAc)₂ for coupling reactions) .

Q. Example Synthesis Table :

StepReagents/ConditionsYieldReference
Thiazole formationThiourea, EtOH, reflux, 6 h58–76%
Amine couplingPd(OAc)₂, Xantphos, K₂CO₃, 80°C62%

How is this compound characterized post-synthesis?

Basic Research Focus
Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolving crystal packing and bond angles (e.g., CCDC deposition numbers in ) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.41) .

How can computational methods predict the electronic properties of this compound?

Advanced Research Focus
Wavefunction analysis using software like Multiwfn () enables:

  • Electrostatic Potential (ESP) Mapping : Identifying nucleophilic/electrophilic regions on the thiazole ring .
  • Frontier Molecular Orbital (FMO) Analysis : Calculating HOMO-LUMO gaps to assess reactivity (e.g., ΔE = 4.2 eV for thiazole derivatives) .
  • Solvent Effects : COSMO-RS simulations to predict solubility in polar solvents .

What strategies optimize the biological activity of thiazole-phenylamine derivatives?

Advanced Research Focus
Structure-Activity Relationship (SAR) studies guide optimization:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) enhances antimicrobial activity ().
  • Bioisosteric Replacement : Replacing methoxy with methylsulfonyl improves metabolic stability .

Q. Advanced Research Focus

  • Hammett Analysis : Linear free-energy relationships quantify substituent effects (σₚ values: -OCH₃ = -0.27, -NO₂ = +0.78) .
  • DFT Calculations : Methoxy groups increase electron density on the thiazole ring, enhancing π-π stacking with bacterial DNA .

What stability challenges arise under varying pH and temperature conditions?

Q. Basic Research Focus

  • Thermal Stability : TGA shows decomposition >200°C ().
  • pH Sensitivity : Hydrolysis of the thiazole ring occurs at pH < 2 or >10. Stabilize with lyophilization or non-aqueous formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.